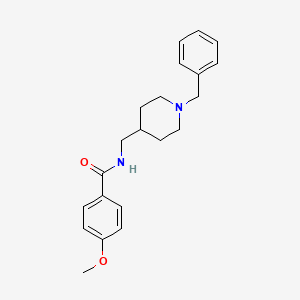

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide, also known as BMB, is a small molecule drug that has gained attention in the scientific community for its potential therapeutic applications. BMB is a benzamide derivative that has been shown to have various biological effects, including anti-inflammatory, analgesic, and anti-tumor properties. In

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with acetylcholinesterase , a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

If it acts similarly to related compounds, it may inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine at the synapse, enhancing cholinergic transmission .

Biochemical Pathways

If it acts like related compounds, it may influence the cholinergic system, which plays a crucial role in memory and cognition .

Result of Action

If it acts similarly to related compounds, it may enhance cholinergic transmission, potentially improving memory and cognition .

Avantages Et Limitations Des Expériences En Laboratoire

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. This compound also has a relatively low toxicity profile, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for the research and development of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide. One potential application of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential as an analgesic for the treatment of chronic pain conditions. In addition, this compound may have potential as an anti-cancer agent for the treatment of various types of cancer. Further studies are needed to explore the full therapeutic potential of this compound and its mechanism of action in different disease conditions.

Méthodes De Synthèse

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The 4-methoxybenzoyl chloride is then reacted with N-benzylpiperidine in the presence of a base to form the intermediate compound, N-benzyl-4-methoxybenzamide. Finally, the intermediate compound is treated with formaldehyde and a reducing agent to produce this compound.

Applications De Recherche Scientifique

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been investigated for its anti-tumor properties and has shown promising results in inhibiting the growth and proliferation of cancer cells.

Analyse Biochimique

Biochemical Properties

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine. This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.

Cellular Effects

This compound has been observed to influence various cellular processes and functions. In neuronal cells, this compound affects cell signaling pathways by modulating the levels of neurotransmitters such as acetylcholine . Additionally, it has been shown to impact gene expression by altering the transcriptional activity of certain genes involved in synaptic plasticity and neuronal survival. The compound also affects cellular metabolism by influencing the activity of enzymes involved in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory retention in rodents . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in tissues with high metabolic activity, such as the liver and brain, where it exerts its biochemical effects. The distribution pattern of the compound is essential for understanding its therapeutic potential and safety profile.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors involved in cellular signaling and gene expression. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, such as mitochondria, where it can modulate metabolic processes.

Propriétés

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-20-9-7-19(8-10-20)21(24)22-15-17-11-13-23(14-12-17)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMKWIZYVFHJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydrofuro[3,4-b]quinolin-9-amine](/img/structure/B2619297.png)

![3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2619298.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2619302.png)

![7,7-Dimethyl-[1,4]oxazepane](/img/structure/B2619304.png)

![N-benzyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2619307.png)

![2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B2619310.png)

![2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid](/img/structure/B2619314.png)